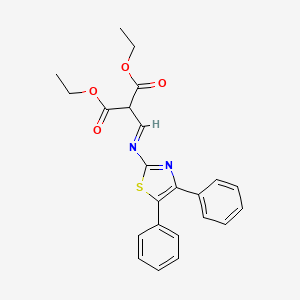

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate

Übersicht

Beschreibung

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate typically involves a multi-step process. One common method includes the condensation of diethyl malonate with 4,5-diphenylthiazole-2-carbaldehyde in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate is a complex organic compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. It has diverse applications in scientific research, including its use as a building block for synthesizing more complex molecules, investigation for potential biological activities such as antimicrobial and anticancer properties, exploration as a potential therapeutic agent, and utilization in the development of new materials and chemical processes.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex molecules. The synthesis of this compound typically involves the condensation of diethyl malonate with 4,5-diphenylthiazole-2-carbaldehyde in the presence of a base, such as sodium ethoxide, under reflux conditions to ensure complete conversion.

- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens, demonstrating significant activity against MRSA strains.

- Medicine It is explored for its potential as a therapeutic agent due to its unique structural features. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and disrupting biological pathways, leading to observed biological effects.

- Industry This compound is utilized in the development of new materials and chemical processes.

Chemical Reactions

this compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation Using agents like potassium permanganate or hydrogen peroxide can lead to the formation of corresponding carboxylic acids.

- Reduction Reduction reactions using reagents such as lithium aluminum hydride result in the formation of alcohol derivatives.

- Substitution Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Comparison with Similar Compounds

this compound shares structural similarities with other compounds containing a thiazole ring, such as Sulfathiazole, Ritonavir and Abafungin. Its unique combination of functional groups and the presence of the diethyl malonate moiety imparts distinct chemical and biological properties.

Examples of Thiazole Derivatives with Biological Activity

Wirkmechanismus

The mechanism of action of (E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate is unique due to its specific combination of functional groups and the presence of the diethyl malonate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

(E)-Diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate is a thiazole-derived compound that has garnered interest due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article aims to explore the biological activity of this specific compound through a review of existing literature, case studies, and research findings.

The compound is characterized by the presence of a thiazole ring, which is crucial for its biological activity. The thiazole moiety contributes to the compound's interaction with various biological targets. Below is a summary of its chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18N2O4S |

| Molecular Weight | 354.41 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can modulate enzyme activity and influence various signaling pathways. The compound's structure allows it to act as an inhibitor or activator of key biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound). For instance:

- In Vitro Studies : Research indicated that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole derivatives showed IC50 values lower than standard chemotherapeutic agents like doxorubicin in certain cancer cell lines, indicating strong anticancer activity .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly enhances cytotoxicity. For example, compounds with halogen substitutions showed improved activity against tumor cells .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

- Broad-Spectrum Activity : Several studies reported that thiazole-based compounds exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

- Case Study : A compound structurally related to this compound demonstrated potent antibacterial activity with an MIC value comparable to traditional antibiotics .

Anticonvulsant Activity

Thiazole compounds are recognized for their anticonvulsant properties:

- Experimental Models : In animal models, certain thiazole derivatives have shown significant anticonvulsant effects at doses lower than standard medications such as ethosuximide .

- Mechanism : The anticonvulsant action is thought to be mediated through modulation of neurotransmitter systems and ion channels involved in seizure activity .

Case Studies

- Anticancer Evaluation : In a study involving a series of thiazole derivatives, one compound exhibited an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, demonstrating promising anticancer efficacy .

- Antimicrobial Testing : A related study tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli strains and found several compounds with significant inhibitory effects .

Eigenschaften

IUPAC Name |

diethyl 2-[(E)-(4,5-diphenyl-1,3-thiazol-2-yl)iminomethyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-3-28-21(26)18(22(27)29-4-2)15-24-23-25-19(16-11-7-5-8-12-16)20(30-23)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRPICNBJZMOJF-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(/C=N/C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.